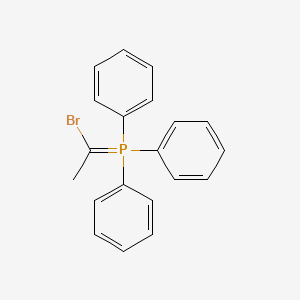

(1-Bromoethylidene)triphenylphosphorane

Beschreibung

(1-Bromoethylidene)triphenylphosphorane is a Wittig-type reagent characterized by a bromo-substituted ethylidene group attached to a triphenylphosphorane core. Its general structure is Ph₃P=C(Br)CH₃, where the bromine atom introduces unique electronic and steric properties.

Eigenschaften

Molekularformel |

C20H18BrP |

|---|---|

Molekulargewicht |

369.2 g/mol |

IUPAC-Name |

1-bromoethylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C20H18BrP/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |

InChI-Schlüssel |

HATAQUAYDLLKBA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a bromoalkene. One common method includes the use of (bromomethyl)triphenylphosphonium bromide as a precursor. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the phosphorane .

Industrial Production Methods: While specific industrial production methods for (1-Bromoethylidene)triphenylphosphorane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Bromoethylidene)triphenylphosphorane primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It reacts with aldehydes and ketones to form alkenes, with the phosphorus atom acting as a nucleophile .

Common Reagents and Conditions:

Reagents: Aldehydes, ketones, bases (e.g., NaH, t-BuOK), solvents (e.g., THF, dichloromethane).

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products: The major products of reactions involving (1-Bromoethylidene)triphenylphosphorane are alkenes. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .

Wissenschaftliche Forschungsanwendungen

(1-Bromoethylidene)triphenylphosphorane has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.

Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of (1-Bromoethylidene)triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The phosphorus atom in the compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of the carbon-carbon double bond .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Triphenylphosphorane Derivatives

The reactivity and applications of triphenylphosphorane derivatives are heavily influenced by their substituents. Below, key analogues are compared to hypothesize the behavior of (1-bromoethylidene)triphenylphosphorane.

Table 1: Comparative Analysis of Triphenylphosphorane Derivatives

Key Findings from Analogous Compounds

Electronic and Steric Influence :

- Electron-withdrawing groups (e.g., –COOEt, –CN) enhance ylide stability and direct regioselectivity in olefination. The bromine atom in (1-bromoethylidene)triphenylphosphorane may act similarly, polarizing the P=C bond to favor nucleophilic attack at the β-carbon .

- Bulky substituents (e.g., –NNC) enable unique cyclization pathways, such as the aza-Wittig reaction for heterocycle synthesis .

Reaction Conditions :

- (Carbethoxymethylene)triphenylphosphorane operates under mild conditions (room temperature, dichloromethane), whereas (methoxycarbonylmethylene) derivatives require strong bases like NaHMDS for ketene generation .

- Bromine’s leaving-group ability in (1-bromoethylidene)triphenylphosphorane could facilitate tandem reactions, such as elimination to form alkynes or subsequent cross-coupling (e.g., Suzuki-Miyaura) .

Product Diversity: (N-Isocyanimino)triphenylphosphorane forms 1,3,4-oxadiazoles with antimicrobial and anti-inflammatory properties, highlighting the medicinal relevance of such derivatives . The bromoethylidene variant’s hypothetical products (bromoalkenes) are valuable in pharmaceuticals and materials science, serving as intermediates for functional group interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.